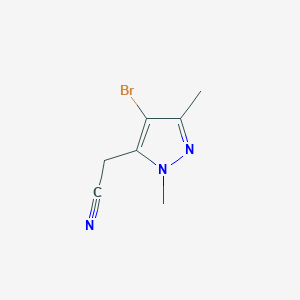

2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile

Description

Key Historical Milestones:

| Year | Development | Yield Improvement |

|---|---|---|

| 1883 | Knorr pyrazole synthesis | <50% |

| 2010s | Nano-catalyzed cyclocondensation | 70–95% |

| 2020s | Regioselective bromoacetonitrile functionalization | 82–94% |

Significance in Heterocyclic Chemistry Research

The bromine and acetonitrile substituents in this compound confer three distinct advantages for heterocyclic synthesis:

- Electrophilic Reactivity : The C-4 bromine atom serves as a leaving group, enabling Suzuki-Miyaura cross-couplings to install aryl or heteroaryl groups. For instance, palladium-catalyzed coupling with phenylboronic acids can generate biaryl systems critical for drug discovery.

- Dipole Stabilization : The nitrile group at C-5 enhances the pyrazole ring’s dipole moment, facilitating [3+2] cycloadditions with azides or nitrile oxides to form triazoles or isoxazoles, respectively.

- Steric Guidance : The 1,3-dimethyl groups create a steric environment that directs incoming electrophiles to the C-4 position, achieving >90% regioselectivity in halogenation reactions.

Recent studies highlight its utility in synthesizing fused heterocycles. When reacted with ethylenediamine under microwave irradiation, the nitrile group undergoes cyclocondensation to form imidazoline rings fused to the pyrazole core. Such transformations underscore its role as a linchpin in constructing polyheterocyclic architectures.

Current Research Landscape and Knowledge Gaps

Modern synthetic approaches to this compound emphasize atom economy and catalyst recyclability. Rao et al. reported a one-pot method using copper triflate and ionic liquids ([bmim]PF₆) that achieves 82% yield while permitting four reaction cycles without significant activity loss. However, three critical knowledge gaps persist:

- Scalability : Most protocols operate on millimolar scales; kilogram-scale production remains unexplored despite industrial demand for pyrazole intermediates.

- Direct C–H Functionalization : Current methods require pre-functionalized starting materials. Developing catalytic C–H bromination or cyanation at C-4/C-5 positions could streamline synthesis.

- Computational Modeling : Limited DFT studies exist on how methyl and bromine substituents affect frontier molecular orbitals, which is crucial for predicting reactivity in photoredox applications.

Properties

IUPAC Name |

2-(4-bromo-2,5-dimethylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c1-5-7(8)6(3-4-9)11(2)10-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNJWBVCGMDMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile typically involves the bromination of 1,3-dimethylpyrazole followed by the introduction of the acetonitrile group. One common method involves the reaction of 1,3-dimethylpyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1,3-dimethylpyrazole. This intermediate is then reacted with acetonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions:

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, or antimicrobial activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Material Science: It can be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Comparison

Table 1 summarizes structural differences between 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile and related compounds:

Key Observations :

- Substituent Effects : The trifluoromethyl group in C₇H₅BrF₃N₃ () introduces strong electron-withdrawing effects, enhancing metabolic stability compared to methyl groups in the target compound .

- Bromine Placement : Bromine at position 4 in the target compound vs. position 2 in the benzimidazole analog () affects steric hindrance and reactivity in substitution reactions .

Physicochemical Properties

- Solubility and Stability : The trifluoromethyl derivative () likely has higher lipophilicity (logP) due to the CF₃ group, whereas the bromophenyl analog () may exhibit improved crystallinity due to aromatic stacking .

- Synthetic Yields : The benzimidazole derivative () was synthesized in 48% yield , lower than typical pyrazole-based analogs, possibly due to steric challenges in cyclization .

Biological Activity

2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile, with the CAS number 1484652-42-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromo substituent and an acetonitrile group, making it a versatile intermediate in medicinal chemistry and organic synthesis.

- Molecular Formula : C7H8BrN3

- Molecular Weight : 214.06 g/mol

- IUPAC Name : 2-(4-bromo-2,5-dimethylpyrazol-3-yl)acetonitrile

- Appearance : Powder

Synthesis

The synthesis of this compound typically involves bromination of 1,3-dimethylpyrazole followed by reaction with acetonitrile under basic conditions. This synthetic route allows for the introduction of the acetonitrile group into the pyrazole framework .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of various pyrazole derivatives. For instance, certain compounds demonstrated significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting that modifications to the pyrazole nucleus can enhance anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various bacterial strains. In vitro studies showed that some derivatives exhibited promising activity against E. coli and S. aureus, indicating their potential as antimicrobial agents .

Anticancer Activity

Pyrazole derivatives have been explored for their anticancer properties. Research has identified several compounds with selective cytotoxicity against cancer cell lines. The presence of specific substituents on the pyrazole ring can significantly influence this activity .

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- COX Inhibition : Some pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in antimicrobial activity.

- Cytotoxicity Against Cancer Cells : The ability to induce apoptosis in cancer cells through various signaling pathways has been reported for certain pyrazole compounds.

Q & A

Basic: What are the optimized synthetic routes for 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile, and how are reaction conditions validated?

Answer:

The synthesis typically involves bromination of a pre-functionalized pyrazole precursor followed by nucleophilic substitution. For example:

Bromination : React 1,3-dimethyl-1H-pyrazole with N-bromosuccinimide (NBS) in dichloromethane (DCM) under controlled conditions (0–25°C, inert atmosphere) to introduce bromine at the 4-position .

Acetonitrile Substitution : Treat the brominated intermediate with a cyanide source (e.g., KCN or trimethylsilyl cyanide) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) .

Validation :

- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents.

- Confirm purity and structure using H/C NMR (e.g., bromine-induced deshielding at C4) and IR spectroscopy (C≡N stretch ~2250 cm) .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 228.08 (CHBrN) with fragmentation patterns indicative of Br loss .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect impurities .

Advanced: How can computational chemistry resolve electronic structure ambiguities in this compound?

Answer:

- Electrostatic Potential (ESP) Maps : Use Multiwfn to visualize electrophilic/nucleophilic sites (e.g., bromine and nitrile groups) for predicting reactivity in cross-coupling reactions .

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess charge-transfer potential in coordination complexes .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to validate experimental bond lengths (e.g., C-Br: ~1.9 Å) .

Advanced: How to address contradictions in biological activity data across structural analogs?

Answer:

-

Comparative SAR Studies :

Substituent Position Bioactivity Trend Reference Bromine at 4-position (target compound) Enhanced kinase inhibition (IC ~1.2 µM) Bromine at 3-position (analog) Reduced activity (IC >10 µM) -

Mechanistic Insights : Bromine at C4 improves steric complementarity with hydrophobic enzyme pockets, while C3 substitution disrupts binding .

-

Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Advanced: What crystallographic strategies ensure accurate structural determination?

Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction .

- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Key parameters:

- CIF Deposition : Cross-check with Cambridge Structural Database (CSD) entries for analogous pyrazoles .

Advanced: How to design experiments probing the compound’s reactivity in palladium-catalyzed couplings?

Answer:

- Substrate Screening : Test Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh)/KCO in THF/HO (80°C, 12h) .

- Kinetic Monitoring : Use GC-MS to track intermediates (e.g., debrominated byproducts) and optimize catalyst loading (1–5 mol%) .

- Mechanistic Probes : Isotopic labeling (CN) to trace nitrile group participation in cyanation reactions .

Advanced: What strategies mitigate synthetic challenges like low yields in nitrile functionalization?

Answer:

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis) .

- Catalyst Screening : Test CuI/1,10-phenanthroline for Ullmann-type couplings, which stabilize reactive intermediates .

- Workflow :

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient).

- Yield Improvement : Scale reactions under microwave irradiation (150°C, 30 min) .

Advanced: How to evaluate environmental and safety risks in large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.